

# Spectroscopic Characterization of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 3-Amino-3-(3-phenoxyphenyl)propanoic acid |
| Cat. No.:      | B3114547                                  |

[Get Quote](#)

This guide provides an in-depth analysis of the expected spectroscopic data for **3-Amino-3-(3-phenoxyphenyl)propanoic acid**, a compound of interest in pharmaceutical and medicinal chemistry research. As experimental spectra for this specific molecule are not readily available in public databases, this document leverages foundational principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel small molecules.

## Molecular Structure and its Spectroscopic Implications

**3-Amino-3-(3-phenoxyphenyl)propanoic acid** ( $C_{15}H_{15}NO_3$ , Molar Mass: 257.28 g/mol) is a  $\beta$ -amino acid featuring a complex aromatic system.<sup>[1][2]</sup> Its structure comprises a propanoic acid backbone, an amino group at the chiral center ( $C\beta$ ), and a 3-phenoxyphenyl substituent. The presence of various functional groups—a carboxylic acid, a primary amine, an ether linkage, and two phenyl rings—gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and purity assessment.

## Predicted $^1H$ NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted  $^1\text{H}$  NMR spectrum of **3-Amino-3-(3-phenoxyphenyl)propanoic acid** in a common deuterated solvent like DMSO-d<sub>6</sub> would exhibit distinct signals for each non-equivalent proton.

Expected Chemical Shifts and Splitting Patterns:

| Protons            | Predicted      |               |             |                                                                                                                                                                                            |
|--------------------|----------------|---------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                    | Chemical Shift | Multiplicity  | Integration | Rationale                                                                                                                                                                                  |
| COOH               | ~12.0 - 13.0   | Broad Singlet | 1H          | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal.                                                                                      |
| NH <sub>2</sub>    | ~2.0 - 4.0     | Broad Singlet | 2H          | The chemical shift of amine protons can vary depending on solvent and concentration; they often appear as a broad singlet.                                                                 |
| Ar-H               | ~6.8 - 7.5     | Multiplet     | 9H          | The nine aromatic protons on the two phenyl rings will resonate in this region, with complex splitting patterns due to their various electronic environments and coupling with each other. |
| CH (chiral center) | ~4.0 - 4.5     | Triplet       | 1H          | This proton is coupled to the adjacent CH <sub>2</sub> group, resulting                                                                                                                    |

in a triplet (or a doublet of doublets depending on the coupling constants). It is deshielded by the adjacent amino group and the aromatic ring.

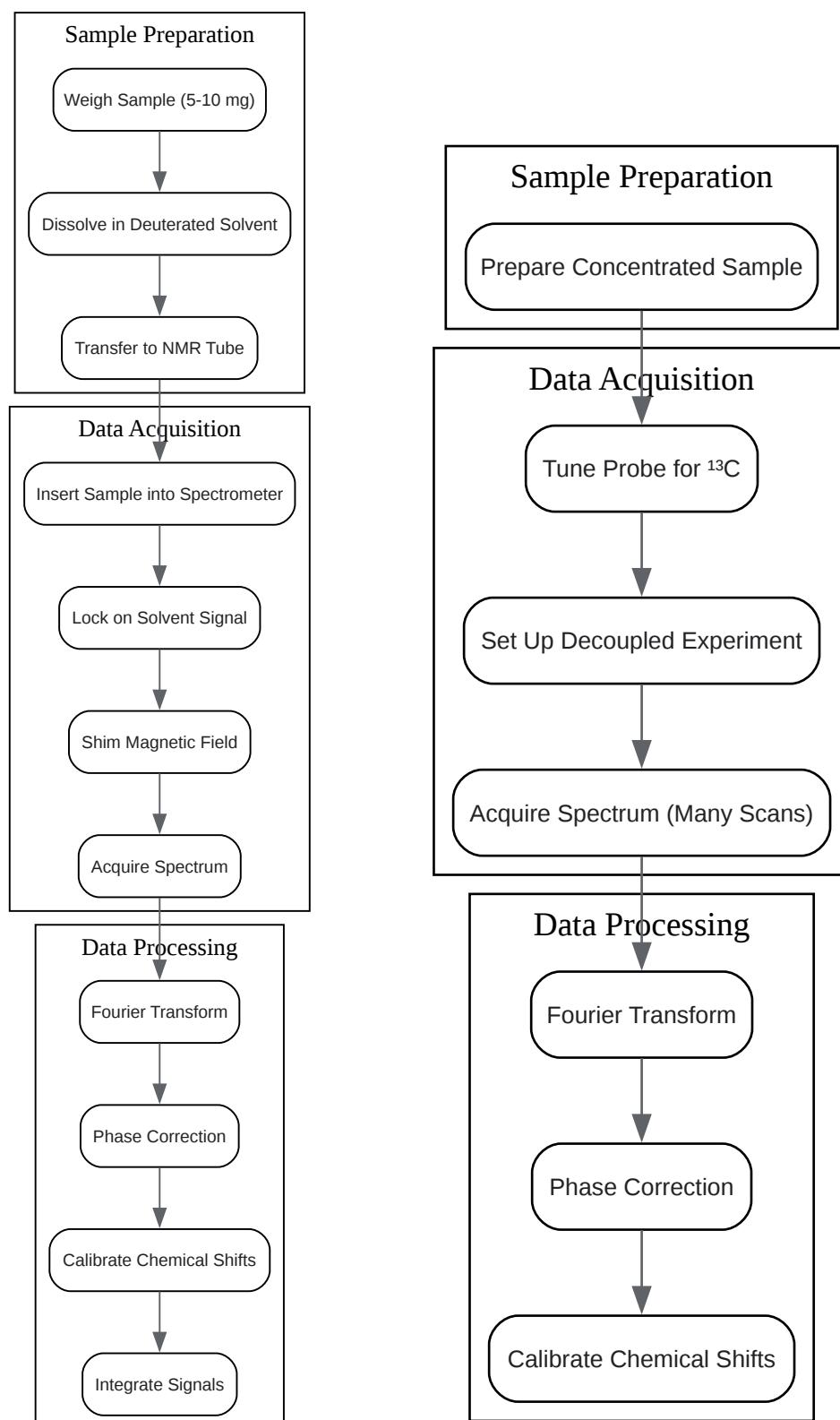
---

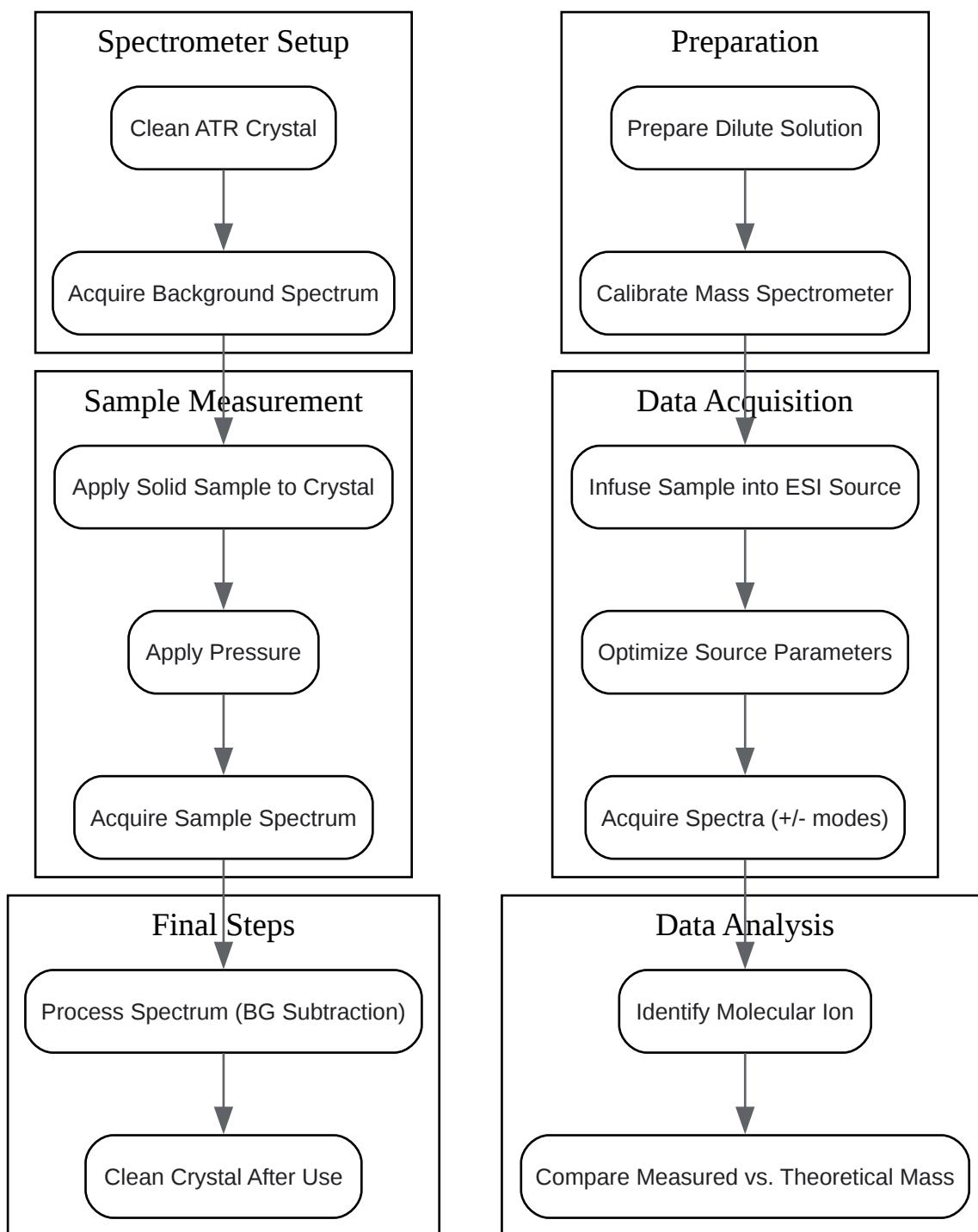
|                 |            |         |    |                                                                                                                                        |
|-----------------|------------|---------|----|----------------------------------------------------------------------------------------------------------------------------------------|
| CH <sub>2</sub> | ~2.5 - 3.0 | Doublet | 2H | These protons are coupled to the chiral CH proton, leading to a doublet. They are adjacent to the electron-withdrawing carbonyl group. |
|-----------------|------------|---------|----|----------------------------------------------------------------------------------------------------------------------------------------|

---

## Protocol for <sup>1</sup>H NMR Data Acquisition

Objective: To obtain a high-resolution <sup>1</sup>H NMR spectrum of **3-Amino-3-(3-phenoxyphenyl)propanoic acid**.


Materials:


- **3-Amino-3-(3-phenoxyphenyl)propanoic acid** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, D<sub>2</sub>O) of high purity
- NMR tube (5 mm)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

**Procedure:**

- **Sample Preparation:**
  - Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
  - Transfer the solution to an NMR tube. The liquid height should be approximately 4-5 cm.
- **Spectrometer Setup:**
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
- **Data Acquisition:**
  - Set the appropriate spectral parameters, including the number of scans (e.g., 8-16), pulse width, and acquisition time.
  - Acquire the spectrum.
- **Data Processing:**
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain a pure absorption lineshape.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the signals to determine the relative proton ratios.

**Workflow for  $^1\text{H}$  NMR Spectroscopy**





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Amino-3-(3-phenoxy-phenyl)-propionic acid | CymitQuimica [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-3-(3-phenoxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3114547#spectroscopic-data-nmr-ir-ms-of-3-amino-3-3-phenoxyphenyl-propanoic-acid]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)